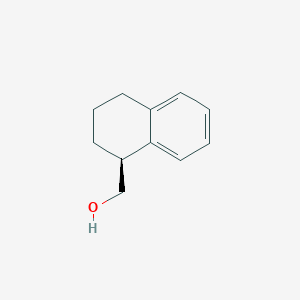
(S)-1,2,3,4-Tetrahydronaphthalene-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,2,3,4-Tetrahydronaphthalene-1-methanol, also known as (S)-THN-1-Methanol, is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a small molecule that can be used as a chiral building block to synthesize a variety of compounds with different properties. This compound has been studied for its potential applications in drug discovery, biochemistry, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
(S)-THN-1-Methanol has been studied for its potential applications in a variety of scientific research areas. It has been used as a chiral building block to synthesize a variety of compounds with different properties. It has been studied for its potential applications in drug discovery, biochemistry, and other areas of scientific research. In particular, it has been used as a chiral building block to synthesize compounds with anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of (S)-THN-1-Methanol is not yet fully understood. However, it is believed that the compound exerts its effects by binding to various proteins and enzymes in the body. It is thought to bind to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(S)-THN-1-Methanol has been studied for its potential effects on a variety of biochemical and physiological processes. In particular, it has been studied for its potential effects on cancer, inflammation, and other diseases. It has also been studied for its potential effects on the immune system, metabolism, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-THN-1-Methanol has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and its solubility decreases when it is exposed to light. Additionally, it is not very stable and can decompose over time.
Zukünftige Richtungen
The potential applications of (S)-THN-1-Methanol are still being explored. Future research could focus on its potential applications in drug discovery, biochemistry, and other areas of scientific research. Additionally, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore the advantages and limitations of using this compound in laboratory experiments.
Synthesemethoden
(S)-THN-1-Methanol can be synthesized in a variety of ways. The most common method is through a reaction of 1,2,3,4-tetrahydronaphthalene with methanol in the presence of a base such as sodium hydroxide. The reaction yields (S)-THN-1-Methanol as the major product. Other methods of synthesis include the reaction of 1,2,3,4-tetrahydronaphthalene with dimethyl sulfoxide (DMSO) in the presence of a base, and the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylformamide (DMF) in the presence of a base.
Eigenschaften
IUPAC Name |
[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARXHIIOCOWOG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydronaphthalene-1-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)
